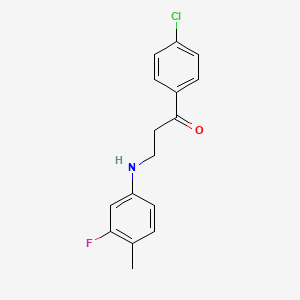
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone (or CPFMA) is a synthetic compound that has been studied extensively for its potential applications in scientific research. CPFMA is a highly versatile compound, with a wide range of applications in drug discovery, organic synthesis, and chemical biology.
Applications De Recherche Scientifique
Synthesis of Potent Cytotoxic Agents
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone is explored in the synthesis of cytotoxic agents. A study by Mete, Gul, and Kazaz (2007) discussed the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which includes similar compounds, highlighting their potential as potent cytotoxic agents. These were synthesized via Mannich reactions, suggesting a method for synthesizing compounds with similar chemical structures, including this compound (Mete, Gul, & Kazaz, 2007).
Manganese-Mediated Synthesis of Cyclic Peroxides
In the context of manganese-mediated synthesis of cyclic peroxides, a study by Qian, Yamada, Nishino, and Kurosawa (1992) described reactions involving compounds like this compound. This research demonstrates the compound's utility in the formation of cyclic peroxides, a significant area in chemical synthesis (Qian, Yamada, Nishino, & Kurosawa, 1992).
Novel Copolymers and Structural Analysis
Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, and Watson (1999) focused on novel copolymers of trisubstituted ethylenes and styrene, incorporating derivatives similar to this compound. This research provides insight into the structural analysis and potential applications of these compounds in polymer science (Kim et al., 1999).
Formation of 1,2-Dioxanes
The study by Nishino, Tategami, Yamada, Korp, and Kurosawa (1991) explored the reactions leading to the formation of 1,2-dioxanes. This study is relevant to understanding the chemical behavior and potential applications of this compound in the formation of cyclic organic compounds (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Antidepressant Drug Synthesis
A study by Choi, Choi, Kim, Uhm, and Kim (2010) on the synthesis of (S)-3-chloro-1-phenyl-1-propanol used compounds structurally related to this compound. This research contributes to the synthesis of chiral intermediates in antidepressant drugs, highlighting the compound's potential in pharmaceutical applications (Choi, Choi, Kim, Uhm, & Kim, 2010).
Electrooptical Properties and Liquid Crystals
The research by Gray and Kelly (1981) into the electrooptical properties of low melting esters with large nematic ranges involves compounds related to this compound. This study offers insights into the potential of such compounds in the development of liquid crystals and materials with unique electrooptical properties (Gray & Kelly, 1981).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGMORBKXZVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)
![3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2755231.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
![1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2755237.png)
![3-[(4-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2755238.png)